3-Chloro-6-methoxy-2-methylbenzaldehyde
Overview
Description
3-Chloro-6-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzaldehyde core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde typically involves the chlorination of 6-methoxy-2-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-6-methoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of 3-chloro-6-methoxy-2-methylbenzoic acid.
Reduction: Formation of 3-chloro-6-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-6-methoxy-2-methylbenzaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of structural modifications on biological activity. It is also investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2-methylbenzaldehyde is primarily based on its ability to undergo various chemical reactions. The presence of functional groups such as the chloro, methoxy, and aldehyde groups allows it to interact with different molecular targets and pathways. These interactions can lead to the formation of new compounds with distinct properties and activities .
Comparison with Similar Compounds
2-Chloro-6-methylbenzaldehyde: Similar structure but lacks the methoxy group.
3-Chloro-2-methoxy-6-methylbenzaldehyde: Similar structure but with different positions of the chloro and methoxy groups.
Uniqueness: 3-Chloro-6-methoxy-2-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-6-methoxy-2-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDHZKRBTPCCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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